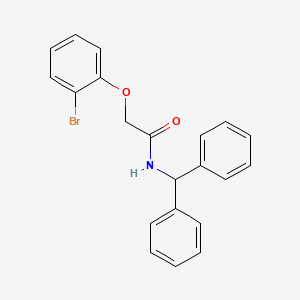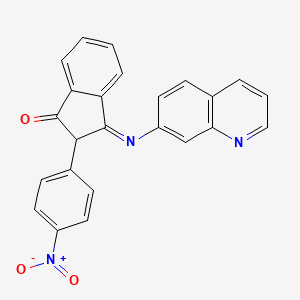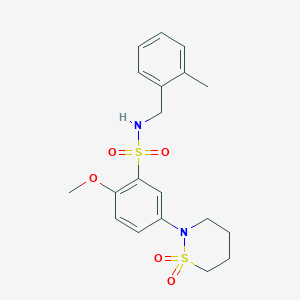![molecular formula C17H20Br2N2 B4957715 (4-bromophenyl){[(4-bromophenyl)(ethyl)amino]methyl}ethylamine](/img/structure/B4957715.png)
(4-bromophenyl){[(4-bromophenyl)(ethyl)amino]methyl}ethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-bromophenyl){[(4-bromophenyl)(ethyl)amino]methyl}ethylamine, also known as BPEA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. BPEA is a member of the phenethylamine class of compounds and has a molecular weight of 396.23 g/mol.
作用機序
The exact mechanism of action of (4-bromophenyl){[(4-bromophenyl)(ethyl)amino]methyl}ethylamine is not fully understood. However, it is believed that this compound exerts its effects by modulating the activity of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. This compound has been found to act as a serotonin and norepinephrine reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. This compound has also been found to interact with various receptors in the brain, including the 5-HT1A and 5-HT2A receptors.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In a study conducted by Lee et al., this compound was found to induce cell cycle arrest and apoptosis in human breast cancer cells. In a study conducted by Zhang et al., this compound was found to inhibit the aggregation of alpha-synuclein, which is associated with Parkinson's disease. In a study conducted by Xu et al., this compound was found to exhibit antidepressant-like effects in mice.
実験室実験の利点と制限
(4-bromophenyl){[(4-bromophenyl)(ethyl)amino]methyl}ethylamine has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. This compound is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, this compound has some limitations for lab experiments. It is not water-soluble, which makes it difficult to administer to cells or animals. This compound also has a relatively short half-life in vivo, which limits its potential as a therapeutic agent.
将来の方向性
There are several future directions for the research of (4-bromophenyl){[(4-bromophenyl)(ethyl)amino]methyl}ethylamine. One potential direction is to investigate the potential of this compound as a therapeutic agent for the treatment of various diseases, including cancer, depression, and Parkinson's disease. Another potential direction is to investigate the structure-activity relationship of this compound and its derivatives to identify compounds with improved efficacy and selectivity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various neurotransmitters and receptors in the brain.
合成法
The synthesis of (4-bromophenyl){[(4-bromophenyl)(ethyl)amino]methyl}ethylamine involves the reaction of 4-bromo-N-(4-bromophenyl)benzenamine with ethyl chloroacetate in the presence of sodium hydride. The resulting product is then treated with sodium borohydride to obtain this compound. The yield of the reaction is around 50%, and the purity can be improved through recrystallization.
科学的研究の応用
(4-bromophenyl){[(4-bromophenyl)(ethyl)amino]methyl}ethylamine has shown potential as a therapeutic agent for the treatment of various diseases, including cancer, depression, and Parkinson's disease. In cancer research, this compound has been found to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. In a study conducted by Lee et al., this compound was found to inhibit the growth of human breast cancer cells by inducing cell cycle arrest and apoptosis. In depression research, this compound has been found to act as a selective serotonin reuptake inhibitor (SSRI) and has shown potential as an antidepressant. In Parkinson's disease research, this compound has been found to exhibit neuroprotective effects by inhibiting the aggregation of alpha-synuclein, a protein that is associated with Parkinson's disease.
特性
IUPAC Name |
N,N'-bis(4-bromophenyl)-N,N'-diethylmethanediamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Br2N2/c1-3-20(16-9-5-14(18)6-10-16)13-21(4-2)17-11-7-15(19)8-12-17/h5-12H,3-4,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVAUCPOFZEKOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CN(CC)C1=CC=C(C=C1)Br)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Br2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N-methyl-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B4957650.png)




![1-(2-chloro-4-nitrophenyl)-4-[(4-chlorophenyl)acetyl]piperazine](/img/structure/B4957669.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide](/img/structure/B4957677.png)
![1-[(5-ethyl-3-thienyl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B4957687.png)
![(1-benzyl-4-piperidinyl)[3-(dimethylamino)-2,2-dimethylpropyl]amine](/img/structure/B4957694.png)
![2,4-dichloro-N-[2-(2-naphthyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4957700.png)

![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4957723.png)
![N,N'-(2,5-pyrimidinediyldi-4,1-phenylene)bis{3-[(2,2-dimethylpropanoyl)amino]benzamide}](/img/structure/B4957725.png)
